N-(4-(2-Chlorophenyl)-6,7-dimethyl-3-quinolyl)-N'-(2,4-difluorophenyl)urea
Overview
Description
N-(4-(2-Chlorophenyl)-6,7-dimethyl-3-quinolyl)-N'-(2,4-difluorophenyl)urea (also known as NCDQ) is a synthetic organic compound that has been used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a pharmaceutical agent. It is a white crystalline solid with a melting point of 138-140°C and a boiling point of 250-252°C. NCDQ has a molecular formula of C17H14ClF2N3O2 and a molecular weight of 363.75 g/mol.
Scientific Research Applications
Molecular Structure and Properties
- N-(4-(2-Chlorophenyl)-6,7-dimethyl-3-quinolyl)-N'-(2,4-difluorophenyl)urea has been studied for its molecular structure. A related compound, 1‐(2‐Chloro‐3,5‐difluorophenyl)‐3‐(2,6‐dichlorobenzoyl)urea, demonstrated an interesting molecular conformation with intra- and intermolecular hydrogen bonds stabilizing the structure (Yan et al., 2007).
Inhibition of Cholesterol Synthesis
- The compound has been identified as an acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, impacting plasma cholesterol levels (Sugiyama et al., 1995). Further studies on 3-quinolylurea derivatives, including the compound , have shown significant ACAT inhibitory activity (Tawada et al., 1994).
Anion Coordination Chemistry
- Research on urea-based ligands related to the compound has provided insights into anion coordination chemistry, which is crucial for understanding various biochemical and industrial processes (Wu et al., 2007).
Spectroscopic Characterization
- The compound's structural parameters have been explored through spectroscopic methods like FT-IR, NMR, and UV–Vis absorption, which are vital for understanding its chemical properties and potential applications (Wazzan et al., 2016).
Chemical Synthesis and Reactions
- The compound's derivatives have been used in forming heterocyclic compounds, indicating its versatility in chemical synthesis (Matsuda et al., 1976).
Nonlinear Optical Properties
- Studies on quinoline-based derivatives, similar to this compound, have revealed significant nonlinear optical (NLO) properties, suggesting potential use in technological applications (Khalid et al., 2019).
Crystal Structure Analysis
- The crystal structure of closely related compounds has been analyzed, providing insights into the structural aspects of similar urea-based compounds (Jeon et al., 2014).
Herbicide and Insecticide Potential
- Some studies have explored the use of similar urea-based compounds as herbicides and insecticides, showing their potential in agricultural applications (Robinson et al., 1970).
Pharmacological Research
- While excluding information related to drug use, dosage, and side effects, it's important to note that the compound's pharmacological properties have been a subject of research, particularly focusing on its inhibitory effects on certain biochemical processes (Deul et al., 1978).
properties
IUPAC Name |
1-[4-(2-chlorophenyl)-6,7-dimethylquinolin-3-yl]-3-(2,4-difluorophenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClF2N3O/c1-13-9-17-21(10-14(13)2)28-12-22(23(17)16-5-3-4-6-18(16)25)30-24(31)29-20-8-7-15(26)11-19(20)27/h3-12H,1-2H3,(H2,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKNNBNIAHVVCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1C)NC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=CC=C4Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClF2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40155987 | |
Record name | N-(4-(2-Chlorophenyl)-6,7-dimethyl-3-quinolyl)-N'-(2,4-difluorophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40155987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-Chlorophenyl)-6,7-dimethyl-3-quinolyl)-N'-(2,4-difluorophenyl)urea | |
CAS RN |
128831-46-9 | |
Record name | N-(4-(2-Chlorophenyl)-6,7-dimethyl-3-quinolyl)-N'-(2,4-difluorophenyl)urea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128831469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-(2-Chlorophenyl)-6,7-dimethyl-3-quinolyl)-N'-(2,4-difluorophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40155987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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